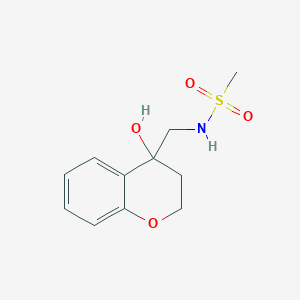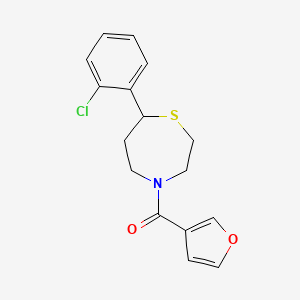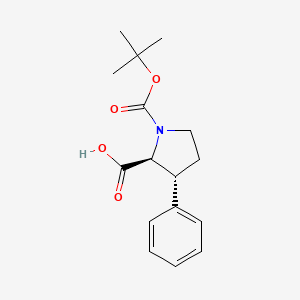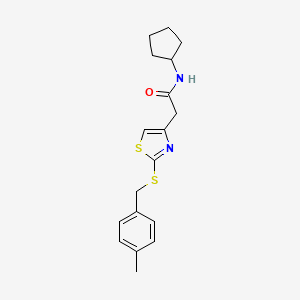![molecular formula C27H29N5O4S B2998235 N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959499-03-7](/img/structure/B2998235.png)
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H29N5O4S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties
Quinazolinone derivatives exhibit unique structural features that enable the formation of salt and inclusion compounds, influencing their chemical properties and interactions. Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds can form gels or crystalline solids depending on the treatment with different mineral acids, highlighting the importance of structural chemistry in developing materials with specific physical properties Karmakar, Sarma, & Baruah, 2007.
Synthesis and Characterization
The synthesis of quinazolinone derivatives is a key area of research, with methodologies aimed at creating novel compounds with potential biological activities. Marinko et al. (2000) detailed the synthesis of various quinazolinone derivatives as novel peptidomimetic building blocks, demonstrating the versatility of these compounds in chemical synthesis Marinko, Obreza, Peterlin-Mašič, Krbavčič, & Kikelj, 2000. Similarly, Mohamed et al. (2020) reported on the synthesis and characterization of quinoline and quinazoline derivatives, along with their computational studies, showcasing the compound's potential in drug design and material science Mohamed, Abdel-Latif, & Ahmed, 2020.
Biological Activities
Quinazolinone derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Misra and Gupta (1982) synthesized new substituted 3H-quinazolin-4-one derivatives and evaluated their antibacterial, insecticidal, and anti-acetylcholinesterase activities, demonstrating the potential of these compounds in developing new therapeutic agents Misra & Gupta, 1982. Hassanzadeh et al. (2019) explored the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their cytotoxic effects against cancer cell lines, highlighting the anticancer potential of these compounds Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-36-19-11-7-10-18(14-19)29-24(34)16-37-27-31-21-13-6-5-12-20(21)25-30-22(26(35)32(25)27)15-23(33)28-17-8-3-2-4-9-17/h5-7,10-14,17,22H,2-4,8-9,15-16H2,1H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKNBOCILPBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)






![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-phenylpropanoic acid](/img/structure/B2998175.png)
